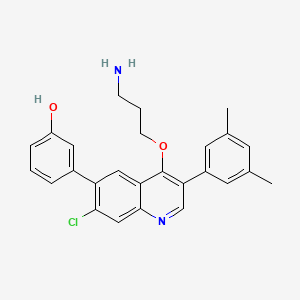

sst2 Receptor agonist-1

Description

Properties

IUPAC Name |

3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O2/c1-16-9-17(2)11-19(10-16)23-15-29-25-14-24(27)21(18-5-3-6-20(30)12-18)13-22(25)26(23)31-8-4-7-28/h3,5-6,9-15,30H,4,7-8,28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGVWEMSSIKHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=C(C3=CC(=C(C=C3N=C2)Cl)C4=CC(=CC=C4)O)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of SST2 Receptor Agonists in Neuroendocrine Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin receptor subtype 2 (SSTR2) has emerged as a pivotal target in the management of neuroendocrine tumors (NETs). A significant majority of well-differentiated NETs overexpress SSTR2 on their cell surfaces, a characteristic that has been successfully exploited for both diagnosis and therapy.[1][2][3] Somatostatin analogs (SSAs), which are synthetic agonists of somatostatin receptors, form the cornerstone of medical therapy for many patients with advanced NETs. This technical guide provides an in-depth exploration of the mechanism of action of SSTR2 receptor agonists, focusing on the molecular signaling pathways, quantitative data from key clinical trials, and detailed experimental protocols relevant to their study.

SSTR2 Receptor Agonist Binding and Clinical Efficacy

The therapeutic efficacy of SSTR2 agonists is rooted in their high-affinity binding to the receptor. This interaction initiates a cascade of intracellular events that collectively inhibit tumor growth and hormone secretion. Several SSAs are in clinical use, each with a distinct binding profile for the five known somatostatin receptor subtypes (SSTR1-5). Octreotide and lanreotide exhibit high affinity primarily for SSTR2, while pasireotide has a broader binding profile, with high affinity for SSTR1, 2, 3, and 5.[2][4][5]

Quantitative Data: Binding Affinities and Clinical Trial Outcomes

The following tables summarize key quantitative data related to the binding affinities of common SSTR2 agonists and the outcomes of pivotal clinical trials demonstrating their anti-proliferative effects in patients with NETs.

Table 1: Binding Affinities (Ki, nM) of Somatostatin Analogs to Human Somatostatin Receptor Subtypes

| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR5 |

| Octreotide | >1000 | 0.6 | 24 | 8.4 |

| Lanreotide | >1000 | 1.1 | 15 | 6.2 |

| Pasireotide | 9.3 | 1.0 | 1.5 | 0.2 |

Data compiled from various preclinical studies. Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium in the absence of a competitor. A lower Ki value indicates a higher binding affinity.

Table 2: Key Efficacy Data from Pivotal Phase III Clinical Trials of SSTR2 Agonists in Neuroendocrine Tumors

| Trial (Agonist) | Patient Population | Primary Endpoint | Result |

| PROMID (Octreotide LAR) | Metastatic midgut NETs | Time to Tumor Progression (TTP) | Median TTP: 14.3 months (Octreotide) vs. 6.0 months (Placebo)[1][6] |

| CLARINET (Lanreotide Autogel) | Metastatic enteropancreatic NETs (Ki-67 <10%) | Progression-Free Survival (PFS) | Median PFS: Not reached (Lanreotide) vs. 18.0 months (Placebo)[7][8][9][10] |

| CLARINET OLE (Lanreotide Autogel) | Patients from CLARINET core study | Progression-Free Survival (PFS) | Median PFS for patients continuing Lanreotide: 32.8 months[7] |

| Phase III (Pasireotide LAR) | Metastatic NETs with refractory carcinoid symptoms | Progression-Free Survival (PFS) | Median PFS: 11.8 months (Pasireotide) vs. 6.8 months (Octreotide LAR)[11][12][13] |

Signaling Pathways of SSTR2 Activation

Activation of the SSTR2 by an agonist initiates a series of intracellular signaling events that culminate in the anti-proliferative and anti-secretory effects observed in neuroendocrine tumor cells. SSTR2 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

Core Signaling Cascade

The binding of an SSTR2 agonist induces a conformational change in the receptor, leading to the activation of the associated Gi protein. This activation triggers the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The primary downstream effects include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key regulator of cell proliferation and hormone secretion.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, particularly inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels. This leads to membrane hyperpolarization and a reduction in calcium influx, respectively, which are crucial for inhibiting hormone secretion.

-

Activation of Phosphatases: SSTR2 activation leads to the stimulation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases play a critical role in the anti-proliferative effects of SSTR2 agonists by dephosphorylating and thereby inactivating key signaling molecules in growth factor pathways.

Anti-proliferative Signaling Pathways

The anti-proliferative effects of SSTR2 agonists are mediated through the modulation of several key signaling pathways that control cell cycle progression and apoptosis.

-

MAPK Pathway Inhibition: Activated PTPs can dephosphorylate and inactivate components of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. Inhibition of the MAPK pathway leads to a reduction in the transcription of genes involved in cell proliferation.

-

PI3K/Akt Pathway Inhibition: SSTR2 activation can also lead to the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another critical regulator of cell growth, survival, and proliferation.

-

Cell Cycle Arrest: The modulation of these signaling pathways ultimately leads to cell cycle arrest, primarily at the G1/S transition. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the downregulation of cyclins.

-

Induction of Apoptosis: In addition to cell cycle arrest, SSTR2 activation can also induce programmed cell death (apoptosis). This is mediated through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: SSTR2 signaling pathway in neuroendocrine tumor cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of action of SSTR2 receptor agonists in neuroendocrine tumors.

Radioligand Binding Assay for SSTR2

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the SSTR2.

Materials:

-

NET cell line expressing SSTR2 (e.g., BON-1, QGP-1) or membrane preparations thereof.

-

Radiolabeled SSTR2 ligand (e.g., [125I]-Tyr11-Somatostatin-14).

-

Unlabeled SSTR2 agonist (test compound and a reference compound like octreotide).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates with glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell/Membrane Preparation: Culture NET cells to confluency and harvest. For membrane preparations, homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total binding wells: Cell/membrane preparation, radioligand, and binding buffer.

-

Non-specific binding wells: Cell/membrane preparation, radioligand, and a high concentration of unlabeled reference compound.

-

Competition wells: Cell/membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Western Blot Analysis of SSTR2 Signaling Proteins

This protocol outlines the steps for detecting changes in the expression and phosphorylation status of proteins in the SSTR2 signaling pathway following agonist treatment.

Materials:

-

NET cell line.

-

SSTR2 agonist.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-SSTR2, anti-phospho-ERK, anti-total-ERK, anti-p27, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Seed NET cells and grow to 70-80% confluency. Treat cells with the SSTR2 agonist for various time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Neuroendocrine Tumor Xenograft Model

This protocol describes the establishment of a NET xenograft model in mice to evaluate the in vivo efficacy of SSTR2 agonists.

Materials:

-

NET cell line (e.g., BON-1).

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Matrigel.

-

SSTR2 agonist formulation for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Cell Preparation and Implantation: Harvest NET cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the SSTR2 agonist or vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injections).

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

-

Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine if there is a significant difference in tumor growth between the treatment and control groups.

References

- 1. researchgate.net [researchgate.net]

- 2. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. Extended-Release Lanreotide Significantly Delays Disease Progression in Patients With Neuroendocrine Tumors in Large Phase III CLARINET Trial - The ASCO Post [ascopost.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Lanreotide autogel/depot in advanced enteropancreatic neuroendocrine tumours: final results of the CLARINET open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Phase III study of pasireotide long-acting release in patients with metastatic neuroendocrine tumors and carcinoid symptoms refractory to available somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to SST2 Receptor Agonist-1 Signaling Pathway Analysis

This technical guide provides a comprehensive analysis of the signaling pathways initiated by the activation of the somatostatin receptor subtype 2 (SST2). Tailored for researchers, scientists, and drug development professionals, this document details the core signaling cascades, presents quantitative data for key SST2 agonists, and offers detailed protocols for essential experimental analyses.

Core Signaling Pathways of the SST2 Receptor

The SST2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of cellular function, primarily exerting inhibitory effects. Its activation by somatostatin or synthetic agonists triggers a cascade of intracellular events that modulate hormone secretion, cell proliferation, and neuronal activity.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, the SST2 receptor couples to inhibitory G-proteins of the Gi/Go family. This interaction leads to the dissociation of the Gαi subunit, which in turn inhibits the activity of adenylyl cyclase. The subsequent decrease in intracellular cyclic AMP (cAMP) levels is a hallmark of SST2 receptor activation and a key mechanism for its inhibitory effects on hormone secretion.

Modulation of Ion Channels

SST2 receptor activation also leads to the modulation of various ion channels, a crucial mechanism for regulating cellular excitability and secretion.

-

Potassium (K+) Channel Activation: The Gβγ subunits, dissociated from the activated Gi/o protein, can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to K+ efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability.[1][2][3]

-

Calcium (Ca2+) Channel Inhibition: SST2 receptor activation inhibits voltage-gated calcium channels (VGCCs), primarily of the L- and N-type.[4][5][6][7] This effect, also mediated by Gβγ subunits, reduces Ca2+ influx, a critical step for vesicle fusion and neurotransmitter/hormone release.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The SST2 receptor can also modulate the MAPK/ERK signaling cascade, which is involved in cell proliferation and differentiation. This regulation is complex and can be cell-type specific. In some contexts, SST2 receptor activation leads to the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate components of the MAPK pathway, leading to anti-proliferative effects.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway

Activation of the SST2 receptor can also influence the PI3K/AKT pathway, another critical regulator of cell survival and proliferation. Similar to the MAPK pathway, the effects are often inhibitory and can be mediated by the activation of PTPs.

Receptor Phosphorylation and Internalization

Prolonged exposure to an agonist leads to the phosphorylation of the SST2 receptor's intracellular domains by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from G-proteins (desensitization) and target it for internalization into endosomes. This process is a key mechanism for regulating the duration and intensity of SST2 receptor signaling.

Quantitative Data for SST2 Receptor Agonists

The following tables summarize key quantitative parameters for various SST2 receptor agonists, providing a basis for comparison of their pharmacological properties.

Table 1: SST2 Receptor Binding Affinities (Ki)

| Compound | Ki (nM) | Cell Line | Radioligand | Reference |

| Somatostatin-14 | 0.2 - 1.5 | Various | [125I]Tyr11-SRIF-14 | [8][9] |

| Octreotide | 0.5 - 5.0 | Various | [125I]Tyr3-Octreotide | [9][10] |

| Lanreotide | 1.0 - 10.0 | Various | [125I]Tyr11-SRIF-14 | [9] |

| Pasireotide (SOM230) | 1.0 - 2.5 | hSST2-expressing cells | [125I]LTT-SRIF-28 | [11] |

Table 2: Potency for Inhibition of cAMP Accumulation (IC50)

| Compound | IC50 (nM) | Cell Line | Method | Reference |

| Somatostatin-14 | 0.1 - 1.0 | CHO-K1, HEK293 | HTRF | [12] |

| Octreotide | 0.1 - 2.0 | CHO-K1, AtT-20 | HTRF, RIA | [12] |

| Lanreotide | 0.5 - 5.0 | CHO-K1 | HTRF | [12] |

| Pasireotide (SOM230) | 0.1 - 0.5 | hSST2-expressing cells | HTRF | [11] |

Table 3: Potency for ERK1/2 Phosphorylation (EC50)

| Compound | EC50 (nM) | Cell Line | Reference |

| Somatostatin-14 | ~10 | HEK-sst2 | [11] |

| Octreotide | 5 - 20 | CHO-sst2 | [11] |

Table 4: SST2 Receptor Internalization

| Compound | EC50 (nM) | Max Internalization (%) | Cell Line | Reference |

| Somatostatin-28 | 96.5 | Not specified | U2OS-SST2 | [13] |

| [Tyr3]octreotide | ~1 | High | HEK-sst2 | [14][15] |

| DTPA-octreotide | ~100 | High | HEK-sst2 | [14][15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the analysis of SST2 receptor signaling.

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the SST2 receptor.

Materials:

-

Cells or tissues expressing the SST2 receptor

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radiolabeled SST2 ligand (e.g., [125I]Tyr3-octreotide)

-

Unlabeled test compounds

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and vials

-

Protease inhibitors

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer

-

A fixed concentration of radioligand

-

Increasing concentrations of the unlabeled test compound (competitor)

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][16][17][18]

cAMP Accumulation Assay (HTRF)

This protocol details a method to measure the inhibition of adenylyl cyclase activity by SST2 receptor agonists using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Cells expressing the SST2 receptor

-

Stimulation buffer

-

Forskolin (an adenylyl cyclase activator)

-

Test agonists

-

HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and culture until they reach the desired confluency.

-

Agonist and Forskolin Treatment: Pre-incubate cells with increasing concentrations of the SST2 agonist. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

-

Incubation: Incubate the plate at room temperature in the dark for the time specified in the kit protocol.

-

Measurement: Read the fluorescence at both the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12][19][20][21][22]

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to SST2 receptor activation.

References

- 1. Somatostatin activates two types of inwardly rectifying K+ channels in MIN-6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of potassium current and calcium influx by somatostatin in rod bipolar cells isolated from the rabbit retina via sst2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Somatostatin inhibits calcium influx into rat rod bipolar cell axonal terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Somatostatin blocks a calcium current in rat sympathetic ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

- 13. innoprot.com [innoprot.com]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scite.ai [scite.ai]

- 19. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Novel SST2 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

The somatostatin receptor 2 (SST2) has emerged as a pivotal target in medicinal chemistry, particularly in the development of therapeutics for neuroendocrine tumors and acromegaly. The quest for novel, potent, and selective SST2 agonists has led to a deep understanding of the structure-activity relationships (SAR) that govern their biological function. This technical guide provides an in-depth exploration of the SAR of novel SST2 receptor agonists, complete with detailed experimental protocols and a focus on quantitative data to aid in the rational design of next-generation therapeutics.

The SST2 Receptor Pharmacophore: A Tale of Peptides and Mimetics

The foundation of SST2 agonist design lies in understanding the key interactions between a ligand and the receptor's binding pocket. Early research focused on peptide-based agonists, leading to the identification of a core pharmacophore essential for high-affinity binding and potent agonism.

1.1. The Peptidic Pharmacophore:

The quintessential pharmacophore for peptidic SST2 agonists is centered around a specific beta-turn motif, typically involving the residues D-Trp and Lys.[1][2] Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating the three-dimensional conformation of these peptides, revealing the critical spatial arrangement of key side chains.[2] The essential components of the sst2 pharmacophore derived from these studies include the side chains of DPhe, D-Trp, and Lys.[2] Notably, the aromatic ring of Phe at position 7, once thought to be critical, has been shown to be more important for sst3 and sst5 binding, highlighting a key aspect of selectivity.[1][2]

1.2. The Rise of Non-Peptide Agonists:

While peptidic agonists have proven clinically successful, their inherent limitations, such as poor oral bioavailability and susceptibility to proteolysis, have driven the development of small molecule, non-peptide SST2 agonists.[3] These compounds often mimic the key pharmacophoric features of their peptide counterparts. Pharmacophore modeling based on known peptidic ligands has enabled the successful design of unique chemical scaffolds, such as 3,4,5-trisubstituted pyridine motifs, that exhibit potent SST2 agonistic activity.[3]

Quantitative Analysis of SST2 Agonist Activity

A thorough understanding of SAR necessitates robust quantitative data. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of a selection of novel peptidic and non-peptidic SST2 receptor agonists.

Table 1: Binding Affinity and Functional Potency of Peptidic SST2 Agonists

| Compound | Cell Line | Radioligand | Ki (nM) | Functional Assay (cAMP Inhibition) | IC50/EC50 (nM) | Reference |

| Somatostatin-14 | L-cells expressing sst2 | [125I]iodotyrosyl-somatostatin | - | Adenylate cyclase inhibition | 0.15 | [4] |

| Octreotide | - | - | - | - | - | - |

| Lanreotide | - | - | - | - | - | - |

| [Tyr3, Thr8]-octreotide (TATE) | - | - | - | - | - | - |

Table 2: Binding Affinity and Functional Potency of Non-Peptidic SST2 Agonists

| Compound | Cell Line | Ki (nM) | Functional Assay (cAMP Inhibition) | IC50/EC50 (nM) | Reference |

| L-054,522 | CHO-K1 cells expressing sst2 | 0.01 | Adenylate cyclase inhibition | 0.1 | [4] |

| L-779,976 | - | - | Inhibition of GH release | Potent inhibitor | [5] |

| Compound 25 (pyridine derivative) | - | - | Inhibition of GH release | Highly potent | [3] |

Key Experimental Protocols for SST2 Agonist Characterization

The generation of reliable quantitative data is paramount in SAR studies. This section provides detailed methodologies for the key in vitro assays used to characterize novel SST2 receptor agonists.

3.1. Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a test compound for the SST2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human SST2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).

-

Unlabeled test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the SST2 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

The cell membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2. cAMP Functional Assay

This assay measures the ability of an SST2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the SST2 signaling pathway.

Materials:

-

Cells stably expressing the human SST2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (SST2 agonists).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium.

Procedure:

-

Cell Plating: Seed the SST2-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. Determine the concentration of the agonist that produces 50% of its maximal effect (EC50).

3.3. Receptor Internalization Assay (Immunofluorescence-based)

This assay visualizes and quantifies the agonist-induced internalization of the SST2 receptor from the cell surface into intracellular compartments.

Materials:

-

Cells stably expressing an epitope-tagged SST2 receptor (e.g., HEK293 cells with N-terminally FLAG- or HA-tagged SST2).

-

Test compounds (SST2 agonists).

-

Primary antibody against the epitope tag.

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., PBS with 5% BSA).

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Cell Plating: Grow cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with various concentrations of the test compound for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

Fixation: Fix the cells with the fixation solution.

-

Permeabilization: Permeabilize the cells with the permeabilization solution.

-

Blocking: Block non-specific antibody binding with the blocking solution.

-

Antibody Incubation: Incubate the cells with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Staining: Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cellular localization of the SST2 receptor using a fluorescence microscope.

-

Quantification: Quantify the degree of receptor internalization by measuring the fluorescence intensity in intracellular vesicles compared to the plasma membrane.

Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflows

4.1. SST2 Receptor Signaling Pathway

Upon agonist binding, the SST2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[6] The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, SST2 receptor activation can lead to the activation of phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which can influence cell growth and apoptosis by dephosphorylating key signaling proteins.[6] Other signaling events include the modulation of ion channels and the activation of the MAPK pathway.[7]

Caption: SST2 Receptor Signaling Cascade.

4.2. Experimental Workflow for Novel SST2 Agonist Discovery

The discovery and development of novel SST2 agonists follow a structured workflow, beginning with the identification of hit compounds and progressing through various stages of characterization and optimization.

References

- 1. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR Studies of Orally Active Somatostatin Receptor Subtype-2 (SSTR2) Agonists for the Treatment of Acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The SAR studies of novel CB2 selective agonists, benzimidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Coexpression of human somatostatin receptor-2 (SSTR2) and SSTR3 modulates antiproliferative signaling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Ligands for the SST2 Receptor: A Technical Guide to Physiological Roles and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous ligands for the somatostatin receptor subtype 2 (sst2), their diverse physiological roles, and the intricate signaling pathways they modulate. The sst2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of neuroendocrine function and a prominent target in the diagnosis and treatment of various pathologies, most notably neuroendocrine tumors.

Endogenous Ligands for the SST2 Receptor

The sst2 receptor is primarily activated by two endogenous peptide hormones, somatostatin-14 (SST-14) and somatostatin-28 (SST-28) . These peptides are derived from the proteolytic cleavage of a common precursor, preprosomatostatin.[1] Additionally, the neuropeptide cortistatin-14 , which shares significant structural homology with SST-14, has been identified as another endogenous ligand for the sst2 receptor.[2][3]

Quantitative Binding Affinities

The binding affinities of these endogenous ligands for the human sst2 receptor are summarized in the table below. This data, presented as IC50 values (the concentration of a ligand that displaces 50% of a specific radioligand), highlights the high affinity with which these peptides interact with the receptor.

| Endogenous Ligand | Receptor Subtype | Reported IC50 (nM) | Reference |

| Somatostatin-14 | sst2 | 0.09 - 0.2 | [1][4] |

| Somatostatin-28 | sst2 | Subnanomolar (similar to SST-14) | [5][6] |

| Cortistatin-14 | sst2 | 0.09 | [1] |

Physiological Roles of SST2 Receptor Activation

Activation of the sst2 receptor by its endogenous ligands elicits a wide array of physiological responses, primarily of an inhibitory nature. These roles are critical for maintaining homeostasis in various systems.

-

Neuroendocrine Inhibition: A primary function of sst2 activation is the potent inhibition of hormone secretion from various endocrine glands. This includes the suppression of growth hormone (GH) from the pituitary gland, as well as insulin and glucagon from the pancreas.[7][8] This inhibitory action is central to the therapeutic use of sst2 agonists in conditions like acromegaly and neuroendocrine tumors.

-

Gastrointestinal Regulation: In the gastrointestinal tract, sst2 activation plays a crucial role in regulating motility, secretion, and blood flow.[9] It inhibits the release of various gut hormones, reduces gastric acid secretion, and decreases intestinal smooth muscle contractions.[7]

-

Neuronal Modulation: Within the central and peripheral nervous systems, sst2 receptors modulate neurotransmission.[10] Activation of these receptors can inhibit the release of certain neurotransmitters, thereby influencing neuronal excitability.[10]

-

Antiproliferative Effects: The sst2 receptor is a key mediator of the antiproliferative effects of somatostatin.[11][12] Activation of sst2 can induce cell cycle arrest and apoptosis in both normal and cancerous cells, making it a significant target in oncology.[11][13]

-

Immune System Modulation: The expression of sst2 receptors on immune cells suggests a role in modulating inflammatory responses.[14] Cortistatin, in particular, has been shown to have immunomodulatory effects through its interaction with sst2 receptors on immune cells.[14]

SST2 Receptor Signaling Pathways

Upon ligand binding, the sst2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling mechanism is through the coupling to inhibitory G-proteins (Gαi/o).

Canonical Gαi-Mediated Pathway

The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] This reduction in cAMP has widespread downstream effects, including the modulation of protein kinase A (PKA) activity and the regulation of ion channel function.

Non-Canonical Signaling Pathways

Beyond the inhibition of adenylyl cyclase, sst2 receptor activation triggers several other important signaling cascades:

-

MAP Kinase Pathway: The sst2 receptor can modulate the activity of the mitogen-activated protein (MAP) kinase pathway, including ERK1/2.[11] This can lead to either stimulation or inhibition of cell proliferation depending on the cellular context.[11]

-

Protein Tyrosine Phosphatases (PTPs): Sst2 receptor signaling involves the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2.[11] These phosphatases play a crucial role in the antiproliferative effects of somatostatin by dephosphorylating key signaling molecules involved in cell growth.[11]

-

Ion Channel Regulation: The βγ subunits of the activated G-protein can directly modulate the activity of ion channels, particularly inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca2+) channels.[10] This leads to membrane hyperpolarization and a decrease in intracellular calcium, respectively, contributing to the inhibition of hormone secretion.

Experimental Protocols

The characterization of endogenous ligands and their interaction with the sst2 receptor relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki or IC50) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the sst2 receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the sst2 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-SST-14), and varying concentrations of the unlabeled endogenous ligand (SST-14, SST-28, or cortistatin). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][16]

cAMP Functional Assay

This assay measures the ability of a ligand to activate the sst2 receptor and inhibit the production of cAMP, providing a measure of its functional potency (EC50).

Workflow:

Detailed Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human sst2 receptor in a 96-well plate.

-

Ligand Treatment: Pre-incubate the cells with varying concentrations of the endogenous ligand for a short period.

-

Adenylyl Cyclase Stimulation: Add a stimulating agent, such as forskolin, to all wells (except the basal control) to increase intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the cAMP levels against the logarithm of the ligand concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal inhibition of cAMP production.[2][5]

Receptor Internalization Assay

This assay visualizes and quantifies the ligand-induced internalization of the sst2 receptor from the cell surface into intracellular compartments.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture cells expressing a tagged version of the sst2 receptor (e.g., with a fluorescent protein like GFP or an epitope tag like HA) on coverslips or in imaging plates.

-

Ligand Treatment: Treat the cells with the endogenous ligand at a specific concentration and for various time points.

-

Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde). If an epitope tag is used, perform immunocytochemistry with a primary antibody against the tag and a fluorescently labeled secondary antibody.

-

Imaging: Acquire images of the cells using a confocal microscope to visualize the subcellular localization of the sst2 receptor. In untreated cells, the receptor should be predominantly at the plasma membrane. Upon ligand treatment, the receptor will be observed in intracellular vesicles.

-

Quantification: Quantify the degree of internalization by measuring the fluorescence intensity in intracellular compartments relative to the plasma membrane. This can be done using image analysis software.[17][18]

Conclusion

The endogenous ligands somatostatin-14, somatostatin-28, and cortistatin play pivotal roles in regulating a multitude of physiological processes through their high-affinity interaction with the sst2 receptor. The intricate signaling pathways initiated by sst2 activation, primarily through Gαi-mediated inhibition of adenylyl cyclase and modulation of other key cellular effectors, underscore the importance of this receptor in maintaining homeostasis. A thorough understanding of these ligands, their physiological functions, and the underlying signaling mechanisms, facilitated by robust experimental protocols, is essential for researchers and drug development professionals aiming to leverage the sst2 receptor as a therapeutic target. The continued exploration of sst2 receptor biology will undoubtedly pave the way for novel and improved diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 2. Constitutive Somatostatin Receptor Subtype 2 Activity Attenuates GH Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity | eLife [elifesciences.org]

- 7. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. innoprot.com [innoprot.com]

- 18. Internalization of sst2, sst3, and sst5 receptors: effects of somatostatin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Somatostatin Receptor 2 (SST2) Expression and Analysis in Cancer Cell Lines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of SST2 in Oncology

The somatostatin receptor 2 (SST2) is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating cellular functions, including hormone secretion and cell proliferation.[1] Its expression is a hallmark of many neuroendocrine neoplasms (NENs), making it a critical biomarker and therapeutic target.[2][3] Somatostatin analogs (SSAs), such as octreotide and lanreotide, bind with high affinity to SST2, leading to the inhibition of tumor growth and hormone secretion.[4] Consequently, the accurate assessment of SST2 expression in cancer cells is paramount for patient selection, predicting therapeutic response to SSAs, and for peptide receptor radionuclide therapy (PRRT).[4][5]

This guide provides a comprehensive overview of SST2 expression patterns across various cancer cell lines, details the experimental protocols for its detection, and illustrates the key signaling pathways it governs.

The SST2 Receptor Signaling Pathway

Upon binding of somatostatin or its synthetic analogs like lanreotide, the SST2 receptor initiates a cascade of intracellular events.[3] As a Gi/Go-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] This action can modulate hormone secretion and cell proliferation.[6]

Furthermore, SST2 activation stimulates protein tyrosine phosphatases, such as SHP-1 and SHP-2.[1][8] These phosphatases can dephosphorylate key signaling molecules, interfering with growth factor pathways like the PI3K/AKT and MAPK (ERK1/2) cascades, ultimately leading to cell cycle arrest and, in some cases, apoptosis.[1][6]

Caption: Overview of the SST2 receptor signaling cascade upon ligand binding.

SST2 Receptor Expression in Cancer Cell Lines

SST2 expression varies significantly across different cancer types and even between cell lines derived from the same tumor type. Neuroendocrine tumors generally show high expression, while other cancers exhibit more heterogeneous patterns.[2][9] The following table summarizes SST2 expression data from published literature.

| Cancer Type | Cell Line | SST2 Expression Level | Detection Method(s) | Reference(s) |

| Neuroendocrine Tumor | BON-1 | Low basal, inducible | Western Blot, RT-qPCR, FACS | [9] |

| QGP-1 | High basal | Western Blot, RT-qPCR | [9] | |

| NCI-H727 | Present | Not specified | [10] | |

| NCI-H69 | High | Receptor Binding Assay, mRNA Analysis | [11][12] | |

| NCI-H345 | High | Receptor Binding Assay | [11][12] | |

| Pancreatic Cancer | PANC-1 | Low to moderate | Western Blot, RT-PCR, IHC | [8][9][13][14] |

| MIA PaCa-2 | Low to moderate | Western Blot, RT-PCR, IHC | [8][9][13][14] | |

| AR4-2J (Rat) | High | Receptor Binding Assay | [11][12][15] | |

| Hs 766T | Present (mRNA) | Real-time RT-PCR | [14] | |

| Breast Cancer | MCF-7 | Present, moderate | Western Blot, RT-PCR | [10][16][17][18] |

| MDA-MB-231 | Present, higher than MCF-7 | Western Blot, RT-PCR | [10][16][17][18] | |

| T47D | Present, lower than MCF-7 | Western Blot | [16] | |

| Lung Cancer (NSCLC) | A549 | Abundant | Western Blot | [10] |

| Prostate Cancer | DU-145 | Abundant | Western Blot | [10] |

| PC-3 | Present | Western Blot | [10] | |

| Glioblastoma | U87MG | Low | Western Blot | [10] |

Expression levels are relative and based on the descriptions in the cited literature (e.g., "abundant," "low," "higher than"). Direct quantitative comparison between studies may not be possible due to differing methodologies.

Experimental Protocols for SST2 Detection

Accurate detection and quantification of SST2 expression are critical. The choice of method depends on the specific research question, whether it involves quantifying mRNA, total protein, or cell-surface receptor levels.

Quantitative Real-Time PCR (qRT-PCR) for SSTR2 mRNA

This method quantifies the transcript levels of the SSTR2 gene.

1. RNA Extraction:

-

Harvest approximately 1x10⁶ cells.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with oligo(dT) and random hexamer primers.

3. Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for SSTR2, and a suitable qPCR master mix (e.g., SYBR Green).

-

Example Primer Sequences for Human SSTR2 :[9]

- Forward: 5'-GAG AAG AAG GTC ACC CGA ATG G-3'

- Reverse: 5'-TTG TCC TGC TTA CTG TCA CTC CGC-3'

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

- Example GAPDH Primers :[9]

-

Forward: 5'-ACC TGC CAA ATA TGA TGA C-3'

-

Reverse: 5'-ACC TGG TGC TCA GTG TAG-3'

-

Perform the qPCR reaction using a real-time PCR system (e.g., Bio-Rad CFX Connect).[9]

-

Typical Cycling Conditions : Initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s.

4. Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the SSTR2 expression to the housekeeping gene.[9]

Western Blotting for Total SST2 Protein

This technique detects total SST2 protein in cell lysates.

1. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA or Bradford assay.[9]

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate the protein samples on a 4-15% SDS-polyacrylamide gel.[9]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]

3. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)).[9]

-

Incubate the membrane with a primary antibody against SSTR2 overnight at 4°C.

- Example Antibody : Anti-SSTR2 mouse monoclonal antibody (e.g., Santa Cruz, sc-365502) at a 1:500 dilution in 5% BSA/TBST.[9]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse HRP) for 1-2 hours at room temperature.[9]

-

Wash the membrane again three times with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[9] The expected size for glycosylated SSTR2 is ~83 kDa, with a non-glycosylated precursor at ~35-40 kDa.[19]

-

Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[20]

Immunohistochemistry (IHC) for SST2 Localization

IHC is used to visualize SST2 protein expression in fixed cells or tissues, providing spatial context.

1. Sample Preparation:

-

For cell lines, grow cells on sterile glass coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 if intracellular detection is desired.

-

For tissues, use formalin-fixed, paraffin-embedded (FFPE) sections.[3]

2. Deparaffinization and Rehydration (for FFPE):

-

Immerse slides in xylene (2 changes, 5 min each).[3]

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 min each) and rinse in deionized water.[3]

3. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in an antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating to 95-100°C for 20-30 minutes.[3]

-

Allow slides to cool for 20 minutes at room temperature.[3]

4. Staining Procedure:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Block non-specific binding sites with a blocking serum for 1 hour.

-

Incubate with the primary anti-SSTR2 antibody (e.g., rabbit monoclonal clone UMB1 is well-documented for membrane staining) overnight at 4°C.[3][21]

-

Apply a polymer-based secondary antibody for 30-60 minutes.[3]

-

Develop the signal with a chromogen substrate like DAB until the desired stain intensity is reached.[3]

-

Counterstain with Hematoxylin to visualize nuclei.[3]

-

Dehydrate, clear, and mount the slides.

5. Analysis:

-

Examine under a microscope to assess staining intensity and localization (membranous vs. cytoplasmic).

Receptor Binding Assay for Functional SST2

This assay measures the binding of a radiolabeled ligand to functional receptors on the cell surface, allowing for quantification of receptor density (Bmax) and affinity (Kd).

1. Membrane Preparation: [22]

-

Homogenize cultured cells in an ice-cold buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an assay buffer. Determine protein concentration.

2. Competitive Binding Assay: [15][22]

-

Set up reactions in triplicate in a 96-well plate.

-

To each well, add:

- A fixed amount of cell membrane preparation (e.g., 50 µg protein).

- A fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr³]-octreotide).[15]

- Increasing concentrations of a non-radiolabeled competitor ligand (e.g., unlabeled octreotide).

-

For non-specific binding, use a saturating concentration of unlabeled somatostatin.

-

Incubate at 37°C for 1 hour to reach equilibrium.[23]

3. Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound ligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to get specific binding.

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[22]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining SST2 protein expression in a cancer cell line using Western Blot analysis.

Caption: Workflow for SST2 protein detection via Western Blotting.

This document is intended for research purposes only. Protocols should be optimized for specific laboratory conditions and reagents.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Somatostatin Receptor 2 Expression Profiles and Their Correlation with the Efficacy of Somatostatin Analogues in Gastrointestinal Neuroendocrine Tumors [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of somatostatin receptor subtype 2 (SSTR2) in established tumors and tumor cell lines: evidence for SSTR2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of somatostatin receptor subtype 2 (SSTR2) in established tumors and tumor cell lines: evidence for SSTR2 heterogeneity. | Sigma-Aldrich [sigmaaldrich.com]

- 13. MIA PaCa-2 and PANC-1 - pancreas ductal adenocarcinoma cell lines with neuroendocrine differentiation and somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of somatostatin receptor expression in human pancreatic cancer using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Colocalization of somatostatin receptors and epidermal growth factor receptors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijcrr.com [ijcrr.com]

- 19. researchgate.net [researchgate.net]

- 20. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. tandfonline.com [tandfonline.com]

discovery and synthesis of selective sst2 receptor agonist-1

An In-depth Technical Guide to the Discovery and Synthesis of Selective Somatostatin Receptor 2 (sst2) Agonists

Introduction

Somatostatin (SST) is a naturally occurring peptide hormone that exists in two primary forms, SST-14 and SST-28.[1] It exerts a wide range of physiological effects, including the modulation of hormone secretion (such as growth hormone, insulin, and glucagon), neurotransmission, and cell proliferation.[1][2] These actions are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated sst1 through sst5.[2][3][4]

The somatostatin receptor subtype 2 (sst2) has garnered significant attention as a therapeutic target. Activation of the sst2 receptor is known to inhibit the release of growth hormone and glucagon, suggesting its potential in treating conditions like acromegaly and diabetes-related pathologies.[1][5] Furthermore, the antiproliferative effects mediated by sst2 make it a crucial target in oncology, particularly for neuroendocrine tumors (NETs).[6][7] The development of agonists with high selectivity for the sst2 receptor is therefore a critical endeavor in drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects associated with the activation of other sst subtypes.

This guide provides a technical overview of the discovery, synthesis, and characterization of selective sst2 receptor agonists, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Lead Optimization

The discovery of selective sst2 agonists has evolved from early peptide analogs to highly potent and selective non-peptide peptidomimetics. The process typically involves high-throughput screening of compound libraries followed by iterative structure-activity relationship (SAR) studies to optimize for potency and selectivity.

Pharmacophore Model: Structure-activity relationship studies have been instrumental in defining the key structural components required for high-affinity binding to the sst2 receptor. Early research identified the Trp8-Lys9 dipeptide motif within the native somatostatin sequence as essential for binding.[2] More detailed 3D-NMR studies have refined the sst2 pharmacophore model, identifying the side chains of DPhe, DTrp, and Lys as the necessary components for potent and selective binding.[3][8] This is distinct from the pharmacophore for sst3 and sst5, where the aromatic ring of Phe at position 7 plays a more critical role.[3][8]

Iterative Library Approach: A modern approach to discovering novel agonists involves an iterative analog library strategy.[1] This method begins with a "privileged structure," a molecular scaffold known to bind to multiple receptors, which is then derivatized to create a library of compounds for screening.[5] Hits from this initial screen are then subjected to further rounds of chemical modification and biological testing to optimize their affinity and selectivity for the sst2 receptor.[1]

Caption: A typical workflow for the discovery and optimization of selective sst2 agonists.

Chemical Synthesis

The synthesis strategies for selective sst2 agonists vary depending on their chemical nature (peptidic vs. non-peptidic).

Peptide-Based Agonists: For peptide and peptidomimetic agonists, solid-phase peptide synthesis (SPPS) is the standard method. For instance, the synthesis of DOTA-conjugated peptide antagonists, which share a similar backbone to agonists, is performed on a resin using a Boc-strategy with diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation.[9] The final steps involve cleavage from the resin, cyclization of cysteine residues (often mediated by iodine), and purification via HPLC.[9]

Non-Peptide Agonists: The synthesis of non-peptide sst2 agonists often involves more complex organic chemistry. For example, the development of quinoline-based agonists has utilized controlled, sequential cross-coupling reactions to build the core structure and introduce diverse substituents for SAR exploration.[1]

References

- 1. marmacs.org [marmacs.org]

- 2. pnas.org [pnas.org]

- 3. Novel sst2-selective somatostatin agonists. Three-dimensional consensus structure by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Novel sst2-selective somatostatin agonists. Three-dimensional consensus structure by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and in vitro Characterization of Highly Sst2-selective Somatostatin Antagonists Suitable for Radio-Targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Selectivity Profile of sst2 Receptor Agonist-1

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of sst2 receptor agonist-1, a potent agonist for the somatostatin receptor subtype 2 (sst2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor pharmacology and related therapeutic areas.

Introduction to this compound

"this compound," also known as compound 21 in the primary scientific literature, is a non-peptidic small molecule designed to selectively activate the sst2 receptor.[1] The sst2 receptor is a member of the G-protein coupled receptor (GPCR) family and is a key target for therapeutic intervention in various pathologies, including neuroendocrine tumors and acromegaly. Agonism of the sst2 receptor primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the modulation of other signaling pathways.

Binding Affinity and Functional Activity

The binding affinity and functional potency of this compound have been characterized through in vitro assays. The key quantitative data are summarized in the table below.

Table 1: Binding Affinity and Functional Activity of this compound at the sst2 Receptor

| Parameter | Value (nM) | Receptor Subtype |

| Binding Affinity (Ki) | 0.025 | Human sst2 |

| Functional Activity (IC50) | 4.8 | Human sst2 (cAMP inhibition) |

Data sourced from MedchemExpress and corroborated by the primary literature from Wolkenberg et al., 2011.[1]

Selectivity Profile

A comprehensive selectivity profile of this compound against other human somatostatin receptor subtypes (sst1, sst3, sst4, and sst5) is crucial for understanding its potential for off-target effects. While the primary focus of its development was high selectivity for sst2, the complete quantitative binding data for other subtypes is not publicly available in the reviewed literature.

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) |

| Human sst1 | Data not available |

| Human sst2 | 0.025 nM |

| Human sst3 | Data not available |

| Human sst4 | Data not available |

| Human sst5 | Data not available |

Sst2 Receptor Signaling Pathway

Activation of the sst2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the inhibitory G-protein, Gi/o. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Additionally, sst2 receptor activation can lead to the modulation of other signaling pathways, including the activation of protein tyrosine phosphatases (like SHP-1 and SHP-2) and the regulation of mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize sst2 receptor agonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the sst2 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the sst2 receptor by this compound.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: Typically [125I]-labeled somatostatin analogue with high affinity for sst2 (e.g., [125I-Tyr11]-SRIF-14).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled sst2 ligand (e.g., unlabeled somatostatin-14).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, and measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional potency (IC50) of an sst2 receptor agonist by measuring its ability to inhibit cAMP production.

Objective: To quantify the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the sst2 receptor in response to this compound.

Materials:

-

A cell line stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Test compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

384-well assay plates.

Procedure:

-

Seed the sst2-expressing cells into 384-well plates and culture overnight.

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (typically a concentration that elicits 80% of the maximal response) in the continued presence of the test compound.

-

Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Conclusion

This compound is a highly potent agonist of the human sst2 receptor, as demonstrated by its low nanomolar binding affinity and functional activity. While its selectivity profile against other somatostatin receptor subtypes is not fully detailed in the public domain, its high potency at the sst2 receptor makes it a valuable tool for studying sst2-mediated signaling and a potential lead for the development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of this and other sst2 receptor agonists.

References

SST2 Receptor Agonist-Induced Internalization and Desensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms, quantitative dynamics, and experimental methodologies surrounding the agonist-induced internalization and desensitization of the somatostatin receptor subtype 2 (SST2). Understanding these processes is critical for the development of targeted therapies for neuroendocrine tumors and other diseases where SST2 is a key pharmacological target.

Core Concepts: Internalization and Desensitization

Agonist binding to the SST2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of events leading to two primary regulatory phenomena:

-

Internalization: The physical removal of the receptor from the cell surface into intracellular compartments. This process, also known as endocytosis, is a crucial mechanism for regulating the number of available receptors and for sorting and trafficking of the receptor-ligand complex.[1][2][3] Agonist-induced internalization of SST2 receptors is a rapid and efficient process.[3]

-

Desensitization: The attenuation of the receptor's signaling response following prolonged or repeated agonist exposure.[4][5] This functional uncoupling from its cognate G-protein prevents overstimulation of downstream signaling pathways.

These two processes are intricately linked and are fundamental to the cellular response to somatostatin analogs and other SST2 agonists.

The Molecular Machinery of SST2 Receptor Regulation

The internalization and desensitization of the SST2 receptor are tightly regulated by a series of molecular events, primarily involving G-protein coupled receptor kinases (GRKs) and β-arrestins.

Upon agonist binding, the SST2 receptor undergoes a conformational change, leading to its phosphorylation by GRKs on serine and threonine residues within its intracellular domains.[6][7] This phosphorylation event increases the receptor's affinity for β-arrestins.[8] The binding of β-arrestin to the phosphorylated receptor has two major consequences:

-

Steric Hindrance: It sterically hinders the coupling of the receptor to its G-protein, leading to the desensitization of G-protein-mediated signaling.[6][9]

-

Clathrin-Mediated Endocytosis: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and the adaptor protein 2 (AP2), to the receptor.[10][11] This initiates the formation of clathrin-coated pits and subsequent internalization of the receptor-β-arrestin complex into endosomes.[11]

The internalized SST2 receptor can then be either targeted for degradation in lysosomes or recycled back to the plasma membrane, a process that contributes to the resensitization of the cellular response.[12][13] The fate of the internalized receptor is influenced by the specific agonist and the cellular context.[14]